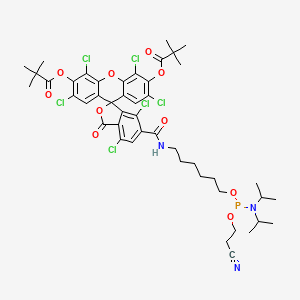
HEX phosphoramidite, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HEX phosphoramidite, 6-isomer, is synthesized through a series of chemical reactions involving the introduction of hexachlorofluorescein into a phosphoramidite group. The synthesis typically involves the following steps:
Coupling Reaction: The hexachlorofluorescein is coupled with a phosphoramidite reagent under anhydrous conditions using a coupling agent such as tetrazole.
Deprotection: The resulting compound undergoes deprotection using standard conditions with 25% ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis, to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
HEX phosphoramidite, 6-isomer, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The key reactions include:
Coupling Reaction: The phosphoramidite group reacts with the hydroxyl group of the oligonucleotide, forming a phosphite triester linkage.
Oxidation: The phosphite triester is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Common Reagents and Conditions
Coupling Agent: Tetrazole or similar activators.
Oxidizing Agent: Iodine in the presence of water and pyridine.
Deprotection Reagent: Ammonium hydroxide.
Major Products
The major product formed from these reactions is the fluorescent-labeled oligonucleotide, which can be used in various molecular biology applications .
Wissenschaftliche Forschungsanwendungen
HEX phosphoramidite, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent-labeled oligonucleotides for studying nucleic acid interactions.
Biology: Employed in PCR assays for detecting and quantifying specific DNA sequences.
Medicine: Utilized in diagnostic assays for identifying genetic mutations and pathogens.
Industry: Applied in the development of molecular probes for environmental monitoring and food safety testing.
Wirkmechanismus
The mechanism of action of HEX phosphoramidite, 6-isomer, involves its incorporation into oligonucleotides during synthesis. The compound acts as a fluorescent label, emitting light when excited by a specific wavelength. This fluorescence allows for the detection and quantification of labeled oligonucleotides in various assays . The molecular targets include DNA sequences, and the pathways involved are those related to nucleic acid hybridization and amplification .
Vergleich Mit ähnlichen Verbindungen
HEX phosphoramidite, 6-isomer, is unique due to its specific emission spectrum and high fluorescence intensity. Similar compounds include:
6-carboxyfluorescein phosphoramidite (6-FAM): Another fluorescein derivative with different spectral properties.
Tetrachlorofluorescein phosphoramidite (TET): A related compound with distinct emission characteristics.
VIC phosphoramidite: An asymmetrical xanthene dye with spectral properties similar to HEX.
This compound, stands out for its high efficiency in labeling oligonucleotides and its compatibility with various detection systems .
Eigenschaften
CAS-Nummer |
1360547-55-2 |
|---|---|
Molekularformel |
C46H52Cl6N3O10P |
Molekulargewicht |
1050.6 g/mol |
IUPAC-Name |
[2',4,4',5',7,7'-hexachloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C46H52Cl6N3O10P/c1-23(2)55(24(3)4)66(61-19-15-16-53)60-18-14-12-11-13-17-54-40(56)25-20-28(47)31-32(33(25)50)46(65-41(31)57)26-21-29(48)38(63-42(58)44(5,6)7)34(51)36(26)62-37-27(46)22-30(49)39(35(37)52)64-43(59)45(8,9)10/h20-24H,11-15,17-19H2,1-10H3,(H,54,56) |
InChI-Schlüssel |
RDZTYXJTMDFAOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Oxo-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B12042313.png)

![(5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12042323.png)
![1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042324.png)
![(4Z)-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12042327.png)
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride](/img/structure/B12042328.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide](/img/structure/B12042343.png)
![4-hydroxy-6-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12042362.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042367.png)


